molecular formula C19H21BN2O3 B2609444 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine CAS No. 942589-97-1

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine

Cat. No.: B2609444
CAS No.: 942589-97-1
M. Wt: 336.2
InChI Key: LDVXDNUBDXVHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzo[d]oxazol-6-amine, which is a type of organic compound known as a benzoxazole. Benzoxazoles are aromatic heterocyclic compounds containing a benzene fused to an oxazole ring . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is a commonly used boronic ester. Boronic esters are used in organic chemistry in the Suzuki reaction .


Chemical Reactions Analysis

As mentioned, compounds with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group are often used in Suzuki-Miyaura cross-coupling reactions . This reaction is used to form carbon-carbon bonds between two aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the benzoxazole group could potentially contribute to fluorescence properties . The boronic ester group could make the compound reactive towards cross-coupling reactions .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds related to 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine have been synthesized and analyzed for their crystal structures and molecular properties. A study by Huang et al. (2021) synthesized related boric acid ester intermediates and confirmed their structures through spectroscopy and X-ray diffraction. These structures were further analyzed using density functional theory (DFT), indicating consistency with crystal structures determined by single-crystal X-ray diffraction. This research is significant for understanding the conformational and molecular electrostatic properties of such compounds (Huang et al., 2021).

Biological Activity and Application in Detection

Research by Das et al. (2011) involved the synthesis of boron-containing derivatives with potential as HGF-mimetic agents, highlighting the biological relevance of these compounds. The study also evaluated the biological activities of these synthetic compounds (Das, Tang, & Sanyal, 2011). Furthermore, Fu et al. (2016) developed an organic thin-film fluorescence probe using derivatives of this compound for detecting hydrogen peroxide vapor, crucial in identifying peroxide-based explosives (Fu et al., 2016).

Pharmaceutical and Medical Applications

In the field of pharmaceutical and medical research, boronate-based fluorescence probes have been developed for detecting hydrogen peroxide, as discussed by Lampard et al. (2018). These probes, including derivatives of the compound , have significant applications in identifying and measuring reactive oxygen species (Lampard et al., 2018).

Advanced Material Science

In advanced material science, research by Wu et al. (2021) focused on synthesizing and characterizing compounds structurally similar to this compound, highlighting their potential in the development of new materials. The study employed DFT calculations to analyze the molecular structure, confirming the structures through X-ray diffraction and providing insights into their vibrational properties (Wu, Chen, Chen, & Zhou, 2021).

Future Directions

The future directions for this compound would likely depend on its intended application. For instance, if it’s being studied for use in organic light-emitting diodes (OLEDs), future research might focus on improving its efficiency or stability .

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)13-7-5-12(6-8-13)17-22-15-10-9-14(21)11-16(15)23-17/h5-11H,21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVXDNUBDXVHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.